molecular formula C16H24BNO2 B12982821 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine

1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine

Cat. No.: B12982821
M. Wt: 273.2 g/mol
InChI Key: FIGXZAGGQOVFHA-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine is an organic compound that features a boronic ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine typically involves the reaction of 1-Methyl-2-phenylazetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine is unique due to its azetidine ring structure, which imparts different reactivity and properties compared to other boronic esters. This makes it a valuable compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C16H24BNO2

Molecular Weight

273.2 g/mol

IUPAC Name

1-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-6-12(7-9-13)14-10-11-18(14)5/h6-9,14H,10-11H2,1-5H3

InChI Key

FIGXZAGGQOVFHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN3C

Origin of Product

United States

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